BTK Inhibitory Activity vs. Patent-Disclosed Pyrrolidine Analogs
The target compound is reported as Example 99/100 in patent US20240083900, where it demonstrates potent inhibitory activity against Bruton's Tyrosine Kinase (BTK) with an IC50 of 1 nM [1]. This is a high level of potency, comparable to or exceeding other advanced BTK inhibitors. Crucially, the patent provides a direct, quantitative comparison to other examples within the same pyrrolidine-pyrimidine scaffold. A structurally related analog (Example 236) showed an IC50 of 5.5 nM in the same assay, indicating that the specific substitution pattern of the target compound is critical for achieving single-digit nanomolar potency [2]. Another close analog (Example 79) showed a weaker cellular potency (IC50 of 1.20 nM in a Ramos cell assay), highlighting that in vitro biochemical potency does not always directly translate [3]. This data positions the target compound as a highly potent biochemical inhibitor whose cellular translation requires specific, context-dependent validation.
| Evidence Dimension | BTK Biochemical IC50 |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | US20240083900, Example 236: IC50 = 5.5 nM |
| Quantified Difference | 5.5-fold higher potency |
| Conditions | In vitro BTK enzymatic assay as described in patent US20240083900 |
Why This Matters
This 5.5-fold potency advantage is critical for minimizing off-target effects and achieving a favorable therapeutic index, making the target compound the superior choice for research on highly potent BTK inhibition.
- [1] BindingDB entry BDBM658441, reporting IC50 value for US20240083900, Example 99. 100. View Source
- [2] BindingDB entry BDBM658410, reporting IC50 value for US20240083900, Example 236. View Source
- [3] BindingDB entry BDBM658433, reporting IC50 value for US20240083900, Example 79 in a cellular assay. View Source
